hexanoyl Coenzyme A (ammonium salt)

Description

Significance of Acyl Coenzyme A Thioesters in Cellular Biochemistry

Acyl-coenzyme A (CoA) thioesters are central to cellular metabolism, acting as activated forms of fatty acids. The formation of a thioester bond between a fatty acid and coenzyme A is a critical activation step, priming the fatty acid for a variety of biochemical transformations. nih.govwikipedia.org This activation is essential for processes such as beta-oxidation, where fatty acids are broken down to generate energy, and for the synthesis of complex lipids like triglycerides and phospholipids. nih.gov The high-energy nature of the thioester bond makes acyl-CoAs key intermediates in numerous biosynthetic and catabolic reactions. wikipedia.org

Acyl-CoA thioesterases are a family of enzymes that hydrolyze acyl-CoAs, releasing a free fatty acid and coenzyme A. nih.govresearchgate.netebi.ac.uk This process is not merely a reversal of the activation step but a crucial regulatory mechanism. By controlling the intracellular concentrations of acyl-CoAs, these enzymes help to modulate the rates of fatty acid oxidation and lipid synthesis, ensuring that the cell's metabolic needs are met without the toxic accumulation of intermediates. nih.govresearchgate.net

Overview of Short- and Medium-Chain Acyl Coenzyme A Species

Acyl-CoAs are categorized based on the length of their fatty acid chains. Short-chain acyl-CoAs typically have fatty acid chains with four to six carbon atoms, while medium-chain acyl-CoAs contain six to twelve carbons. wikipedia.orgnih.gov Both classes are vital for cellular energy homeostasis.

Short-chain acyl-CoA dehydrogenase (SCAD) is an enzyme that specifically acts on short-chain acyl-CoAs, initiating their breakdown in the mitochondria. nih.govwikipedia.org Deficiencies in this enzyme can lead to a metabolic disorder known as short-chain acyl-CoA dehydrogenase deficiency (SCADD), characterized by the body's inability to properly break down certain fats. wikipedia.orgnih.govwikidata.org

Medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids. wikipedia.orgontosight.ai This enzyme is crucial during periods of fasting or illness when the body relies on fat stores for energy. wikipedia.org A deficiency in MCAD leads to medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a serious inherited disorder that impairs the body's ability to break down medium-chain fatty acids. wikipedia.orgrarediseases.orgnih.gov

Role of Hexanoyl Coenzyme A as a Key Metabolic Intermediate

Hexanoyl coenzyme A, also known as caproyl-CoA, is a medium-chain fatty acyl-CoA that serves as a pivotal intermediate in several metabolic pathways. ontosight.ainih.gov It is formed through the activation of hexanoic acid by acyl-CoA synthetase. ontosight.ai

One of its primary roles is in fatty acid beta-oxidation, where it is sequentially broken down to produce acetyl-CoA, a key molecule that fuels the citric acid cycle for energy production. ontosight.ai Hexanoyl-CoA is also a substrate for various synthetic pathways. It is utilized in the synthesis of complex lipids and can be involved in protein acylation, a post-translational modification that can alter protein function. ontosight.ai

Furthermore, hexanoyl-CoA has been identified as a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme that acylates the hormone ghrelin, enhancing its biological activity in regulating appetite. coenzalabs.comcaymanchem.com It also serves as a precursor in the biosynthesis of olivetolic acid, a key component in the production of certain phytocannabinoids. coenzalabs.comcaymanchem.com In Escherichia coli, beta-ketoacyl-acyl carrier protein (ACP) synthetase reacts with hexanoyl-CoA to form a hexanoyl-enzyme intermediate, a crucial step in fatty acid synthesis. nih.gov

Structure

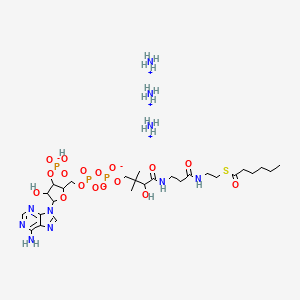

2D Structure

Properties

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFXWIYODKXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties of Hexanoyl Coenzyme a Ammonium Salt

The ammonium (B1175870) salt form of hexanoyl coenzyme A is often used in research due to its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C27H55N10O17P3S | chemsrc.com |

| Molecular Weight | 916.769 g/mol | chemsrc.com |

| Appearance | Solid | nih.gov |

| Solubility | Slightly soluble in water. Partially soluble in ethanol (B145695). Soluble in PBS (pH 7.2) at 10 mg/ml. | caymanchem.comhmdb.ca |

| pKa | Considered an extremely strong acidic compound. | hmdb.ca |

| Cellular Location | Primarily located in the membrane and can be found in the extracellular space. | hmdb.ca |

Table 1: Physical and Chemical

Enzymes Interacting with Hexanoyl Coenzyme a

Acyl-Activating Enzymes and Acyl Coenzyme A Synthetases

The activation of hexanoic acid to its thioester derivative, hexanoyl-CoA, is a critical step for its participation in further metabolic reactions. This activation is catalyzed by a class of enzymes known as acyl-activating enzymes (AAEs) or acyl-coenzyme A synthetases. ontosight.ai These enzymes utilize the energy from ATP hydrolysis to ligate coenzyme A to the carboxyl group of a fatty acid. acs.org

Characterization of Hexanoate (B1226103) Activating Enzymes (e.g., CsAAE1)

A prominent example of an enzyme involved in hexanoyl-CoA synthesis is the acyl-activating enzyme 1 from Cannabis sativa (CsAAE1). nih.govresearchgate.net Research has shown that CsAAE1 is highly expressed in the glandular trichomes of female cannabis flowers, which are the primary sites of cannabinoid synthesis. nih.govdntb.gov.ua This localization, coupled with its enzymatic activity, strongly suggests its role in supplying the hexanoyl-CoA precursor for cannabinoid production. nih.govsigmaaldrich.com

In vitro studies have demonstrated that recombinant CsAAE1 efficiently activates hexanoate. nih.govresearchgate.net The enzyme also displays activity towards other short- and medium-chain fatty acids, such as heptanoate, octanoate, and nonanoate. uniprot.org Interestingly, phylogenetic analysis reveals that CsAAE1 is related to peroxisomal AAEs, yet it lacks a peroxisomal targeting sequence and is localized to the cytoplasm. nih.govdntb.gov.ua This suggests a potential evolutionary recruitment of this enzyme to the cytosolic cannabinoid biosynthesis pathway. nih.govsigmaaldrich.com Further characterization of CsAAE1 has determined its optimal pH to be 9 and its optimal temperature to be 40 degrees Celsius. uniprot.org

| Enzyme | Organism | Substrate | Product | Cellular Localization | Optimal pH | Optimal Temperature |

| CsAAE1 | Cannabis sativa | Hexanoic acid | Hexanoyl-CoA | Cytoplasm | 9 | 40°C |

| CsAAE3 | Cannabis sativa | Hexanoic acid and other fatty acids | Corresponding acyl-CoAs | Peroxisome | Not specified | Not specified |

Substrate Specificity of Acyl Coenzyme A Synthetases for Hexanoic Acid

Acyl-CoA synthetases exhibit a range of substrate specificities. While some are highly specific for a particular fatty acid, others can act on a broader spectrum of chain lengths. acs.org For instance, acetyl-CoA synthetase (ACS) is highly specific for acetate, but through rational mutagenesis of its carboxylate binding pocket, its specificity has been successfully switched to accommodate longer linear fatty acids, including hexanoate. acs.orgnih.gov

In the context of cannabinoid biosynthesis, CsAAE1 has been shown to activate C6 to C9 fatty acids. researchgate.net This indicates a degree of promiscuity, though it efficiently utilizes hexanoate. researchgate.net In contrast, other AAEs, such as CsAAE3 from Cannabis sativa, are localized to the peroxisome and activate a variety of fatty acid substrates, including hexanoate. nih.govsigmaaldrich.com Similarly, studies on human long-chain acyl-CoA synthetases (ACSLs) have revealed that different variants, like ACSL6V1 and V2, have distinct preferences for various long-chain fatty acids. nih.gov This highlights the diversity and specificity within this enzyme family, which allows for the precise regulation of different fatty acid metabolic pathways.

| Enzyme/Variant | Primary Substrate(s) | Notes |

| Acetyl-CoA Synthetase (wild-type) | Acetate | Highly specific for acetate. acs.org |

| Acetyl-CoA Synthetase (mutant) | Longer linear fatty acids (up to hexanoate) | Specificity altered through rational mutagenesis. acs.org |

| CsAAE1 | Hexanoate, Heptanoate, Octanoate, Nonanoate | Efficiently activates hexanoate for cannabinoid biosynthesis. researchgate.netuniprot.org |

| CsAAE3 | Variety of fatty acid substrates including hexanoate | Localized to the peroxisome. nih.govsigmaaldrich.com |

| Human ACSL6V1 | Octadecapolyenoic acids | Shows preference for certain long-chain fatty acids. nih.gov |

| Human ACSL6V2 | Docosapolyenoic acids (e.g., DHA) | Exhibits strong preference for specific very-long-chain fatty acids. nih.gov |

De Novo Fatty Acid Synthesis Contributions to Hexanoyl Coenzyme A Pool

De novo fatty acid synthesis (FAS) is a fundamental anabolic pathway that builds fatty acids from acetyl-CoA. lumenlearning.com This process occurs in the cytoplasm and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. youtube.com The pathway primarily produces palmitic acid (a 16-carbon saturated fatty acid), but it can also contribute to the pool of shorter-chain acyl-CoAs, including hexanoyl-CoA. lumenlearning.comyoutube.com

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase. medicoapps.org The FAS complex then sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. wikipedia.org While the typical end product is palmitoyl-ACP, intermediates of various chain lengths, including a six-carbon chain, are formed. youtube.com Under certain conditions or through the action of specific thioesterases, these shorter-chain acyl-ACPs can be released and subsequently activated to their corresponding acyl-CoA esters, thereby contributing to the hexanoyl-CoA pool. In some engineered microbial systems, a mutated fatty acid biosynthesis pathway has been utilized for the production of medium-chain fatty acids like hexanoic acid. nih.gov

Reverse Beta-Oxidation Pathway in Hexanoyl Coenzyme A Production

The reverse beta-oxidation (rBOX) pathway offers an alternative and efficient route for the synthesis of hexanoyl-CoA. nih.gov Beta-oxidation is the catabolic process that breaks down fatty acids into acetyl-CoA. nih.gov However, each enzymatic step in this pathway is reversible. nih.gov By manipulating cellular conditions and enzyme expression, this pathway can be driven in the anabolic direction to elongate acyl-CoA chains. nih.govnih.gov

The rBOX pathway starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by a 3-ketoacyl-CoA thiolase. nih.gov This is followed by a series of reduction and dehydration steps, mirroring the reverse of beta-oxidation, to produce butyryl-CoA. reactome.org A subsequent round of elongation, where butyryl-CoA is condensed with another acetyl-CoA, leads to the formation of 3-ketohexanoyl-CoA, which is then reduced to hexanoyl-CoA. researchgate.net This pathway is particularly advantageous in metabolic engineering as it is carbon and energy-efficient, not requiring the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. nih.govgoogle.com Heterologous expression of enzymes from various organisms has been successfully used to engineer the rBOX pathway in microorganisms like Saccharomyces cerevisiae for the production of hexanoic acid and subsequently hexanoyl-CoA. nih.gov

Integration of Coenzyme A Biosynthesis with Hexanoyl Coenzyme A Formation

The regulation of CoA biosynthesis itself is complex, involving feedback mechanisms from acyl-CoAs. nih.gov The intracellular concentration and distribution of CoA and its derivatives are controlled by various cellular signals and metabolic demands. nih.gov Therefore, the pathways that produce hexanoate and the enzymes that activate it must be coordinated with the de novo synthesis of CoA to ensure an adequate supply of this essential cofactor for the formation of hexanoyl-CoA and its subsequent utilization in anabolic processes like cannabinoid synthesis. rug.nlnih.gov

Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acyl Coenzyme A

The primary pathway for the degradation of hexanoyl-CoA is mitochondrial beta-oxidation. This cyclical process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. wikipedia.orgkhanacademy.org Hexanoyl-CoA, a medium-chain fatty acyl-CoA, enters this pathway and is converted to butanoyl-CoA in one turn of the beta-oxidation spiral. reactome.org

The process involves four key enzymatic reactions:

Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons of hexanoyl-CoA, forming trans-hex-2-enoyl-CoA. For medium-chain acyl-CoAs like hexanoyl-CoA, medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme. uniprot.orguniprot.orgwikipedia.org Short-chain acyl-CoA dehydrogenase (SCAD) also exhibits activity towards hexanoyl-CoA. reactome.org This reaction reduces FAD to FADH2. wikipedia.orgreactome.org

Hydration: The trans-hex-2-enoyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase), which adds a water molecule across the double bond to form (S)-3-hydroxyhexanoyl-CoA. reactome.orgnih.gov

Oxidation: The hydroxyl group of (S)-3-hydroxyhexanoyl-CoA is oxidized to a keto group by (S)-3-hydroxyacyl-CoA dehydrogenase, yielding 3-oxohexanoyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH. reactome.org The short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is active on substrates with chain lengths from C4 to C16. nih.gov

Thiolysis: The final step is the cleavage of 3-oxohexanoyl-CoA by beta-ketoacyl-CoA thiolase. This enzyme utilizes a free coenzyme A molecule to break the bond between the alpha and beta carbons, resulting in the formation of acetyl-CoA and butanoyl-CoA. The butanoyl-CoA can then proceed through another round of beta-oxidation. reactome.org

Table 1: Enzymes Involved in the Mitochondrial Beta-Oxidation of Hexanoyl-CoA to Butanoyl-CoA

| Step | Enzyme | Substrate | Product | Cofactor |

| 1. Dehydrogenation | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) / Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Hexanoyl-CoA | trans-Hex-2-enoyl-CoA | FAD |

| 2. Hydration | Enoyl-CoA Hydratase (Crotonase) | trans-Hex-2-enoyl-CoA | (S)-3-Hydroxyhexanoyl-CoA | H₂O |

| 3. Oxidation | (S)-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | (S)-3-Hydroxyhexanoyl-CoA | 3-Oxohexanoyl-CoA | NAD⁺ |

| 4. Thiolysis | Beta-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA | Butanoyl-CoA + Acetyl-CoA | CoA-SH |

Role of Acyl Coenzyme A Thioesterases in Hexanoyl Coenzyme A Hydrolysis

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoA thioesters into a free fatty acid and coenzyme A. ontosight.ainih.govebi.ac.uk This activity can regulate the intracellular pools of acyl-CoAs, free fatty acids, and CoA, thereby influencing various metabolic pathways, including fatty acid oxidation. nih.govnih.gov

ACOTs are classified into different families based on sequence similarity and are found in various cellular compartments, including the mitochondria, peroxisomes, and cytosol. nih.govpnas.org Their substrate specificity varies, with some enzymes preferring long-chain acyl-CoAs and others exhibiting broader specificity. nih.gov For instance, the ACOT7 enzyme shows a preference for long-chain acyl-CoAs with fatty acid chains of 8-16 carbons. pnas.org While direct studies focusing solely on the hydrolysis of hexanoyl-CoA by a wide range of ACOTs are limited, the broad substrate range of some of these enzymes suggests they can act on medium-chain acyl-CoAs. For example, ACOT11, also known as THEM1, hydrolyzes a wide array of substrates from acetyl-CoA to long-chain fatty acyl-CoAs. nih.gov The human mitochondrial 3-ketoacyl-CoA thiolase (T1) has also been shown to possess a low level of acyl-CoA thioesterase activity, with the fastest rate observed for the hydrolysis of butyryl-CoA, suggesting a potential for activity on other short- to medium-chain acyl-CoAs. researchgate.net

The physiological role of this hydrolysis can be to prevent the accumulation of acyl-CoA intermediates that might be inhibitory to other cellular processes or to release fatty acids for other metabolic fates. wsu.edufao.org

Table 2: General Characteristics of Acyl-CoA Thioesterases (ACOTs)

| Feature | Description |

| Function | Hydrolysis of acyl-CoA to free fatty acid and Coenzyme A. ebi.ac.uk |

| Cellular Locations | Mitochondria, Peroxisomes, Cytosol. pnas.org |

| Regulation | Can regulate intracellular levels of acyl-CoAs, free fatty acids, and CoA. nih.gov |

| Substrate Specificity | Varies among different ACOT families, ranging from short-chain to long-chain acyl-CoAs. nih.gov |

Enzymatic Regulation of Hexanoyl Coenzyme A Degradation (e.g., Nudix Hydrolases)

Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases are a large superfamily of enzymes that "cleanse" the cell of potentially toxic metabolic byproducts by hydrolyzing a wide range of organic pyrophosphates. nih.govsun.ac.za Their substrates include CoA and its thioester derivatives, such as hexanoyl-CoA. nih.gov

The hydrolysis of acyl-CoAs by Nudix hydrolases occurs at the pyrophosphate bond, yielding 3',5'-ADP and the corresponding 4'-acyl phosphopantetheine. nih.govnih.gov This mechanism differs from the action of acyl-CoA thioesterases, which cleave the thioester bond.

Research has demonstrated that certain Nudix hydrolases can act on hexanoyl-CoA. For example, a study on Arabidopsis thaliana identified a mitochondrial Nudix hydrolase, AtNUDX15, that exhibits pyrophosphohydrolase activity towards hexanoyl-CoA. nih.gov This suggests a role for Nudix hydrolases in regulating the levels of medium-chain acyl-CoAs within the mitochondria. In various organisms, including humans and yeast, specific Nudix hydrolases have been identified as CoA pyrophosphatases, indicating a conserved function in CoA metabolism. researchgate.net The expression of these enzymes can be regulated by the metabolic state of the cell, providing a mechanism to control the pool of available CoA and its derivatives. nih.gov

Table 3: Nudix Hydrolase Activity on CoA Derivatives

| Enzyme Family | Action on Acyl-CoA | Products of Hydrolysis | Example Enzyme (Substrate) |

| Nudix Hydrolases | Pyrophosphatase activity | 3',5'-ADP and 4'-acyl phosphopantetheine | AtNUDX15 (Hexanoyl-CoA) nih.gov |

Metabolic Functions and Biological Roles of Hexanoyl Coenzyme a

Core Fatty Acid Metabolism

Hexanoyl-CoA is an integral component of fatty acid metabolism, participating in both the synthesis and breakdown of lipids. hmdb.caontosight.ai It is biosynthesized from hexanoic acid by the action of acyl-CoA synthetase enzymes. ontosight.ai

Role in Lipid Synthesis (e.g., Triglycerides, Phospholipids, Sphingolipids)

As an acyl-CoA, hexanoyl-CoA can serve as a substrate for the synthesis of various classes of lipids. ontosight.ai In general fatty acid synthesis, acetyl-CoA is the primary building block, which is elongated in two-carbon increments. wikipedia.org While less common than longer-chain fatty acyl-CoAs, hexanoyl-CoA can be incorporated into the backbone of complex lipids. This includes triglycerides, which are the main form of energy storage, and phospholipids, the primary components of cellular membranes. ontosight.ai

Furthermore, hexanoyl-CoA is involved in the biosynthesis of sphingolipids, a class of lipids that play critical roles in signal transduction and cell recognition. ontosight.ai The initial and rate-limiting step in de novo ceramide synthesis involves the condensation of serine with a fatty acyl-CoA, typically palmitoyl-CoA. nih.gov However, the substrate specificity of the enzymes involved can allow for the incorporation of other fatty acyl-CoAs, including hexanoyl-CoA, leading to the formation of ceramides (B1148491) with varying fatty acid chain lengths. hmdb.ca

Contribution to Ceramide Formation

Ceramides are central molecules in sphingolipid metabolism and are involved in cellular processes such as growth, differentiation, and apoptosis. nih.gov They are synthesized through several pathways, including the de novo pathway which begins with the condensation of serine and a fatty acyl-CoA. nih.gov While palmitoyl-CoA is the most common substrate, studies have shown that hexanoyl-CoA can also be utilized in ceramide formation. hmdb.ca The resulting N-hexanoyl-sphingosine is a specific type of ceramide that can influence cellular behavior. The incorporation of different fatty acyl-CoAs allows for the generation of a diverse pool of ceramide species, each with potentially distinct biological functions.

Secondary Metabolite Biosynthesis

In certain organisms, particularly plants, hexanoyl-CoA serves as a specific precursor for the biosynthesis of a diverse array of secondary metabolites. These compounds are not essential for primary growth and development but often have specialized ecological and physiological functions.

Cannabinoid Biosynthetic Pathway

One of the most well-documented roles of hexanoyl-CoA in secondary metabolism is its function as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa. nih.govresearchgate.netsigmaaldrich.com These psychoactive and therapeutic compounds are synthesized in the glandular trichomes of the plant. nih.govdntb.gov.ua The concentration of hexanoyl-CoA in female hemp flowers has been measured at 15.5 pmol per gram of fresh weight, with lower levels found in leaves, stems, and roots, mirroring the accumulation pattern of the final cannabinoid products. nih.govsigmaaldrich.comdntb.gov.ua The formation of hexanoyl-CoA for this pathway is catalyzed by an acyl-activating enzyme, specifically CsAAE1, which activates hexanoate (B1226103). nih.govdntb.gov.uauniprot.org

The initial step in the cannabinoid pathway involves the formation of olivetolic acid (OLA). nih.gov This reaction is catalyzed by a type III polyketide synthase known as olivetol (B132274) synthase (OLS), in conjunction with olivetolic acid cyclase (OAC). wikipedia.orgsjtu.edu.cnresearchgate.netnih.gov OLS utilizes hexanoyl-CoA as a starter unit and condenses it with three molecules of malonyl-CoA. nih.govwikipedia.orgresearchgate.netresearchgate.net This process forms a linear polyketide intermediate, 3,5,7-trioxododecanoyl-CoA. nih.govsjtu.edu.cnuniprot.org In the presence of OAC, this intermediate undergoes a specific C2-C7 intramolecular aldol (B89426) cyclization to form olivetolic acid. nih.govsjtu.edu.cnresearchgate.netnih.gov In the absence of OAC, the intermediate can spontaneously cyclize to form olivetol, the decarboxylated version of OLA. wikipedia.orgsjtu.edu.cnnih.gov

Table 1: Enzymes and Intermediates in Olivetolic Acid Synthesis

| Enzyme/Intermediate | Role in the Pathway |

| Hexanoyl-CoA | Starter unit for the polyketide synthase reaction. nih.govwikipedia.orgresearchgate.netresearchgate.net |

| Malonyl-CoA | Extender units that are added to the hexanoyl-CoA starter. nih.govwikipedia.orgresearchgate.netresearchgate.net |

| Olivetol Synthase (OLS) | A type III polyketide synthase that catalyzes the condensation of hexanoyl-CoA and malonyl-CoA. wikipedia.orgsjtu.edu.cnresearchgate.netnih.gov |

| 3,5,7-trioxododecanoyl-CoA | The linear polyketide intermediate formed by OLS. nih.govsjtu.edu.cnuniprot.org |

| Olivetolic Acid Cyclase (OAC) | An enzyme that catalyzes the cyclization of the polyketide intermediate to form olivetolic acid. nih.govsjtu.edu.cnresearchgate.netnih.gov |

| Olivetolic Acid (OLA) | The polyketide product that serves as the core of the cannabinoid structure. nih.gov |

| Olivetol | A by-product formed by the spontaneous decarboxylation of the polyketide intermediate in the absence of OAC. wikipedia.orgsjtu.edu.cnnih.gov |

Following its synthesis, olivetolic acid serves as the aromatic core for the subsequent steps in the cannabinoid biosynthetic pathway. researchgate.net It is prenylated with geranyl pyrophosphate (GPP) by an aromatic prenyltransferase to form cannabigerolic acid (CBGA), the central precursor to the major cannabinoids. nih.govresearchgate.net

CBGA is then converted into other cannabinoid acids through the action of specific synthases. researchgate.net Cannabidiolic acid (CBDA) synthase and tetrahydrocannabinolic acid (THCA) synthase are oxidocyclases that utilize CBGA as a substrate to produce CBDA and THCA, respectively. researchgate.net Therefore, hexanoyl-CoA, as the initial building block for olivetolic acid, is fundamentally linked to the production of these well-known cannabinoids. nih.govresearchgate.netsigmaaldrich.com

Table 2: Key Compounds in the Cannabinoid Biosynthetic Pathway Downstream of Olivetolic Acid

| Compound | Precursor(s) | Key Enzyme(s) |

| Cannabigerolic Acid (CBGA) | Olivetolic Acid, Geranyl Pyrophosphate | Aromatic Prenyltransferase |

| Cannabidiolic Acid (CBDA) | Cannabigerolic Acid | CBDA Synthase |

| Tetrahydrocannabinolic Acid (THCA) | Cannabigerolic Acid | THCA Synthase |

Polyketide Biosynthesis Starter Unit

Hexanoyl coenzyme A (CoA) serves as a crucial "starter unit" in the biosynthesis of a class of structurally diverse natural products known as polyketides. pnas.org These compounds include many important pharmaceuticals such as antibiotics, antifungals, and immunosuppressants. pnas.org The synthesis is performed by large, multi-domain enzymes called polyketide synthases (PKSs). nih.gov

The process begins when a specific domain of the PKS, known as a starter unit:acyl-carrier protein (ACP) transacylase (SAT), selects and loads the hexanoyl group from hexanoyl-CoA. pnas.orgnih.gov This hexanoyl group is then transferred to the ACP domain of the PKS, initiating the polyketide chain assembly. pnas.org The chain is subsequently elongated through the sequential addition of "extender units," typically derived from malonyl-CoA or methylmalonyl-CoA, with each step catalyzed by different domains within the PKS assembly line. nih.govnih.gov

A well-studied example is the biosynthesis of the aflatoxin precursor, norsolorinic acid, in certain fungi. pnas.orgnih.gov In this pathway, a dedicated fatty acid synthase (FAS) produces the C6 fatty acid (hexanoate), which is then activated to hexanoyl-CoA. The SAT domain of the iterative Type I PKS, PksA, specifically recognizes and transfers this hexanoyl starter unit to the PKS, kicking off the synthesis that ultimately leads to the complex polyketide structure. pnas.org This mechanism demonstrates a specific biochemical role for hexanoyl-CoA in generating molecular diversity in nature.

Protein Post-Translational Acylation

General Mechanisms of Acyl Coenzyme A-Dependent Acylation

Protein acylation is a widespread and vital post-translational modification (PTM) where an acyl group is attached to an amino acid residue of a protein, most commonly lysine (B10760008). nih.govimrpress.comnih.gov This process is fundamental to regulating protein structure, function, stability, and subcellular localization. nih.govroyalsocietypublishing.org Acyl-CoA thioesters, including hexanoyl-CoA, are the primary donors of the acyl group in these reactions. nih.govnih.gov

The general mechanism involves an enzyme, typically an acyltransferase (the "writer"), that catalyzes the transfer of the acyl group from the acyl-CoA donor to the target protein. nih.govimrpress.com For instance, lysine acetyltransferases (KATs) transfer acetyl groups, while other transferases are specific for longer-chain acyl groups. mdpi.com This modification neutralizes the positive charge of a lysine residue, which can profoundly alter a protein's electrostatic properties, leading to changes in its conformation and interactions with other molecules like proteins and DNA. mdpi.com The process is reversible and is countered by deacylase enzymes (the "erasers"), such as histone deacetylases (HDACs) and sirtuins, which remove the acyl group. nih.govmdpi.com

This dynamic interplay between "writers" and "erasers" allows for rapid and precise control over cellular processes in response to various stimuli. nih.gov

Regulation of Enzyme Activity and Gene Expression via Acyl Coenzyme A Levels

The intracellular concentration of acyl-CoA molecules, including hexanoyl-CoA, is not static but fluctuates in response to the metabolic state of the cell. These fluctuations serve as a critical regulatory mechanism, directly linking cellular metabolism to the control of enzyme activity and gene expression. nih.govnih.gov

Allosteric Regulation of Enzymes: Acyl-CoAs can act as allosteric modulators, binding to enzymes at sites distinct from the active site to either inhibit or activate their function. youtube.comportlandpress.com For example, palmitoyl-CoA, a long-chain acyl-CoA, provides feedback inhibition for the enzyme acetyl-CoA carboxylase (ACC), which is a key step in fatty acid synthesis. wikipedia.org This prevents the cell from producing more fatty acids when levels are already high. This allosteric control allows for immediate fine-tuning of metabolic pathways in response to changing substrate availability. nih.gov

Regulation of Gene Expression: Acyl-CoA levels also play a significant role in regulating gene expression at the transcriptional level. nih.gov

Histone Acylation: The availability of acyl-CoAs directly influences the acylation of histones. nih.gov Since histone acylation is a key epigenetic mark associated with active gene transcription, changes in the acyl-CoA pool can lead to widespread changes in the expression of genes, particularly those involved in metabolic pathways. nih.gov

Transcription Factor Regulation: Long-chain acyl-CoAs can directly bind to and regulate the activity of transcription factors. nih.gov For example, in bacteria, the transcription factor FadR is inactivated by binding to long-chain acyl-CoAs, leading to the expression of genes for fatty acid degradation. nih.gov In mammals, acyl-CoAs are known to bind to nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF-4α), modulating the transcription of genes involved in fatty acid and glucose metabolism. nih.gov

In actinomycetes, the starter and extender units for polyketide synthesis, such as propionyl-CoA and methylmalonyl-CoA, act as signaling ligands for a regulator (AcrT), coordinating the expression of antibiotic biosynthesis genes in response to precursor availability. nih.gov This demonstrates a sophisticated system where the building blocks of a pathway regulate their own production and utilization. nih.gov

Specific Enzymatic Interactions

Acyl Donor for Ghrelin O-Acyltransferase (GOAT)

Hexanoyl-CoA is a key substrate for the enzyme Ghrelin O-Acyltransferase (GOAT), a membrane-bound O-acyltransferase (MBOAT) that is essential for the activation of the peptide hormone ghrelin. oup.comnih.gov Ghrelin, often called the "hunger hormone," requires a unique post-translational modification—the attachment of a medium-chain fatty acid to its third serine residue (Ser3)—to bind and activate its receptor, the growth hormone secretagogue receptor-1a (GHS-R1a). researchgate.netnih.gov This acylation is critical for ghrelin's primary functions, including stimulating appetite and growth hormone release. nih.govnih.gov

GOAT is the only known enzyme that catalyzes this specific acylation reaction. nih.govresearchgate.net While the most common form of acylated ghrelin found in the stomach is modified with an eight-carbon fatty acid (n-octanoic acid), in vitro enzymatic assays have revealed a surprising substrate preference for GOAT. oup.com Research has demonstrated that GOAT has a strong preference for n-hexanoyl-CoA (the six-carbon acyl-CoA) over n-octanoyl-CoA as the acyl donor. oup.comnih.govnih.gov This indicates that the local availability of different medium-chain acyl-CoAs can influence the type of acylation on ghrelin, potentially leading to different physiological activities.

| Enzyme | Substrate | Action | Finding |

| Ghrelin O-Acyltransferase (GOAT) | n-Hexanoyl-CoA | Acyl Donor | GOAT shows a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA for the acylation of the ghrelin peptide. oup.comnih.gov |

Competitive Inhibition of Medium-Chain Acyl Coenzyme A Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical mitochondrial enzyme involved in the beta-oxidation of fatty acids, specifically those with chain lengths between 6 and 12 carbons. wikipedia.org Its primary function is to catalyze the initial dehydrogenation step in the breakdown of these fatty acids to produce energy. wikipedia.org Hexanoyl-CoA, being a six-carbon acyl-CoA, is a natural substrate for MCAD.

In the context of enzyme kinetics, when multiple similar substrates are present, they can compete for binding to the enzyme's active site. This phenomenon is known as competitive inhibition. The substrate with the higher affinity (lower Michaelis constant, Km) or higher concentration will more effectively occupy the active site, thereby inhibiting the processing of the other substrate.

While hexanoyl-CoA is a substrate, its metabolism and that of other medium-chain acyl-CoAs are mutually competitive. For example, studies on MCAD have determined the kinetic parameters for its bona fide substrate, octanoyl-CoA, and other molecules like phenylbutyryl-CoA. nih.gov The catalytic efficiency and binding affinity for these substrates differ, demonstrating that they compete for the same active site. nih.gov In conditions where various medium-chain fatty acids are present, such as after the digestion of certain foods, their corresponding acyl-CoA derivatives (e.g., hexanoyl-CoA, octanoyl-CoA) will compete for processing by MCAD. An unusually high concentration of one medium-chain acyl-CoA can therefore act as a competitive inhibitor for the oxidation of others.

In individuals with MCAD deficiency, a common inherited metabolic disorder, the inability to properly metabolize these fatty acids leads to their accumulation, which can have toxic effects. medlineplus.gov

| Enzyme | Substrate 1 | Substrate 2 | Interaction Type |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | Octanoyl-CoA | Competitive Substrates |

Interactions with Fatty Acid Synthesis Enzymes (e.g., β-ketoacyl reductase FabG4)

Hexanoyl-CoA serves as a crucial molecule in the study of fatty acid synthesis, particularly in understanding the function of enzymes like β-ketoacyl reductase FabG4. This enzyme is a key player in the Type II fatty acid synthesis (FAS-II) pathway, which is essential for the elongation of fatty acid chains. nih.govkhanacademy.org

In Mycobacterium tuberculosis, the causative agent of tuberculosis, FabG4 is a high-molecular-weight FabG enzyme that participates in the synthesis of very-long-chain fatty acids, which are critical components of the mycobacterial cell wall. wikipedia.orgyoutube.com Structural and functional studies of FabG4 have utilized hexanoyl-CoA as a substrate analog to elucidate the enzyme's mechanism.

Crystal structure analysis of M. tuberculosis FabG4 in a ternary complex with NAD+ and hexanoyl-CoA has provided significant insights. wikipedia.orgyoutube.comwikipedia.org This research demonstrated how FabG4 binds to its coenzyme and the elongating fatty acyl chain mimicked by hexanoyl-CoA. wikipedia.orgwikipedia.org The binding of hexanoyl-CoA within the active site of FabG4 differs notably from how other fatty acyl substrates bind to different enzymes in the FAS pathway, highlighting the specificity of these interactions. youtube.comwikipedia.org These studies have revealed that specific loops within the enzyme's structure interact with the phosphopantetheine part of Coenzyme A to correctly position the fatty acyl substrate for the reduction reaction. nih.govwikipedia.org

Furthermore, research on FabG4 from Mycolicibacterium smegmatis has also employed hexanoyl-CoA to understand its substrate binding and catalytic mechanism. khanacademy.org These investigations have confirmed that FabG4 can accept both CoA- and Acyl Carrier Protein (ACP)-based fatty acyl substrates, showcasing its versatility within the fatty acid synthesis pathway. nih.govwikipedia.org

Table 1: Key Findings from the Interaction of Hexanoyl-CoA with β-ketoacyl reductase FabG4

| Enzyme | Organism | Role of Hexanoyl-CoA in Research | Key Finding | Reference |

|---|---|---|---|---|

| β-ketoacyl reductase FabG4 | Mycobacterium tuberculosis | Substrate mimetic | Revealed the binding mode of an elongating fatty acyl chain and the interaction with the enzyme's active site loops. | wikipedia.orgyoutube.comwikipedia.org |

| β-ketoacyl reductase FabG4 | Mycolicibacterium smegmatis | Substrate analog | Confirmed the ability of the enzyme to utilize both CoA and ACP-based substrates. | khanacademy.org |

Regulation of Short-Chain Acyl Coenzyme A Dehydrogenase (SCAD) Activity

Hexanoyl-CoA has a significant, albeit indirect, role in the context of Short-Chain Acyl-CoA Dehydrogenase (SCAD) activity, primarily as a tool in biochemical assays to understand and diagnose SCAD deficiency. nih.govnih.gov SCAD is a mitochondrial enzyme that catalyzes the initial step of beta-oxidation for short-chain fatty acids, with a preference for butyryl-CoA (C4-CoA). nih.govkhanacademy.org

A major challenge in accurately measuring SCAD activity is the overlapping substrate specificity with Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which can also process butyryl-CoA. nih.gov To overcome this, hexanoyl-CoA is utilized as a competitive inhibitor in SCAD assays. nih.govnih.gov By adding an excess of hexanoyl-CoA to the reaction mixture, the contribution of MCAD to the dehydrogenation of butyryl-CoA is effectively eliminated, allowing for a specific measurement of SCAD activity. nih.govnih.gov This method has proven to be a valid and straightforward approach for diagnosing SCAD deficiency in patients. nih.govnih.gov

While hexanoyl-CoA is a substrate for SCAD in vitro, its primary described role in a regulatory context is as a competitive inhibitor for MCAD in these diagnostic tests, rather than as a direct physiological regulator of SCAD activity in vivo. nih.govnih.gov

Glycine (B1666218) Conjugation Pathway via Glycine N-Acyltransferase (GLYAT)

Hexanoyl-CoA is a substrate for Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme involved in a crucial detoxification pathway. This pathway, known as glycine conjugation, is responsible for the detoxification of a variety of endogenous and xenobiotic acyl-CoA molecules.

GLYAT catalyzes the transfer of the acyl group from an acyl-CoA molecule, such as hexanoyl-CoA, to the amino group of glycine. This reaction forms an N-acylglycine, which is then excreted in the urine. This process is vital for maintaining cellular homeostasis by preventing the accumulation of potentially toxic acyl-CoAs and by regenerating the pool of free Coenzyme A (CoASH), which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid oxidation.

Studies on mouse GLYAT have shown that the enzyme has a broad substrate specificity, with a preference for benzoyl-CoA, followed by shorter-chain acyl-CoAs like butyryl-CoA and hexanoyl-CoA. The catalytic efficiency (V/K) of GLYAT for acyl-CoA substrates generally decreases as the acyl chain length increases.

Table 2: Substrate Preference of Mouse Glycine N-Acyltransferase (mGLYAT)

| Acyl-CoA Substrate | Relative Activity Ranking | Reference |

|---|---|---|

| Benzoyl-CoA | 1 | |

| Butyryl-CoA | 2 | |

| Hexanoyl-CoA | 3 | |

| Acetyl-CoA | 4 |

Energy Metabolism and Krebs Cycle Intermediary Links

Hexanoyl-CoA is intrinsically linked to energy metabolism, primarily through its catabolism in the mitochondrial beta-oxidation pathway. This process breaks down fatty acyl-CoAs into acetyl-CoA, which is a primary fuel for the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle). wikipedia.org

The beta-oxidation of hexanoyl-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle. For hexanoyl-CoA, this process yields three molecules of acetyl-CoA. wikipedia.org Each molecule of acetyl-CoA then enters the Krebs cycle by condensing with oxaloacetate to form citrate (B86180).

The Krebs cycle is the central hub of cellular respiration, occurring in the mitochondrial matrix. The complete oxidation of each acetyl-CoA molecule in the cycle generates energy-rich molecules: three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP). These molecules, in turn, donate their electrons to the electron transport chain, leading to the production of a significant amount of ATP through oxidative phosphorylation.

Therefore, hexanoyl-CoA does not directly enter the Krebs cycle or interact with its enzymes as an intermediary. Instead, its role is to serve as a precursor for acetyl-CoA, the direct fuel for the cycle. The breakdown of hexanoyl-CoA provides a substantial source of acetyl-CoA, thereby directly fueling the cell's primary energy-generating pathway. wikipedia.org

Cellular Distribution and Organismal Occurrence of Hexanoyl Coenzyme a

Intracellular Localization within Organelles (e.g., Membrane, Cytoplasm)

The subcellular location of hexanoyl-CoA is fundamental to its metabolic activities. Predictions based on its physicochemical properties, specifically its partition coefficient (logP), suggest that hexanoyl-CoA is primarily located in the membrane . hmdb.ca It can also be found in the extracellular space . hmdb.canih.gov

The localization of enzymes that metabolize hexanoyl-CoA provides further insight into its intracellular distribution. For instance, in the plant Cannabis sativa, the enzyme CsAAE1, which synthesizes hexanoyl-CoA, is found in the cytoplasm . nih.gov This cytoplasmic localization is noteworthy because phylogenetically, CsAAE1 is related to peroxisomal enzymes but lacks a peroxisome targeting sequence, suggesting a specific evolutionary adaptation to direct hexanoyl-CoA synthesis to the cytoplasm for cannabinoid production. nih.gov Another related enzyme, CsAAE3, is localized to the peroxisome and can also activate hexanoate (B1226103), the precursor to hexanoyl-CoA. nih.gov

In mammalian cells, the broader context of fatty acid metabolism, in which hexanoyl-CoA is an intermediate, involves multiple compartments. Acetyl-CoA, a key building block for fatty acid synthesis, is produced in both the cytosol and mitochondria . hmdb.ca The enzyme acetyl-CoA carboxylase 2 (ACC2), which is involved in fatty acid oxidation regulation, is associated with the mitochondrial membrane , with its bulk facing the cytosol. nih.gov This positioning allows it to access cytosolic acetyl-CoA. nih.gov Coenzyme A itself and its derivatives are found in the cytosol, the outer mitochondrial membrane, and the mitochondrial matrix. nih.gov This distribution underscores the compartmentalized yet interconnected nature of fatty acid metabolism, suggesting that hexanoyl-CoA likely exists and is trafficked between these locations as needed.

Presence Across Biological Domains (Bacteria, Fungi, Plants, Mammals)

Hexanoyl-CoA is a ubiquitous molecule, found in all domains of life, from bacteria to humans. hmdb.ca

Bacteria: Hexanoyl-CoA is a known metabolite in Escherichia coli. nih.gov In bacteria, fatty acid synthesis, which involves acyl-CoA intermediates, is a fundamental process. nih.gov

Fungi: In yeast, such as Saccharomyces cerevisiae, fatty acids are synthesized from acetyl-CoA by type I fatty acid synthase (FAS). frontiersin.org Fatty acyl-CoAs are key intermediates in both the synthesis of lipids and their degradation through β-oxidation. frontiersin.org

Plants: As previously mentioned, hexanoyl-CoA is a crucial precursor for the biosynthesis of cannabinoids in Cannabis sativa. nih.gov It is also a precursor for the synthesis of olivetolic acid, another compound in the cannabinoid pathway. caymanchem.com

Mammals: In humans and other mammals, hexanoyl-CoA is involved in fatty acid biosynthesis and oxidation, as well as in the formation of ceramides (B1148491). hmdb.ca It is a metabolite in mice and humans. nih.gov

Tissue-Specific Abundance and Concentration Profiling

The concentration of hexanoyl-CoA can vary significantly between different tissues, reflecting the specific metabolic activities of those tissues.

In the plant Cannabis sativa, the levels of hexanoyl-CoA are highest in the female flowers, where cannabinoid synthesis is most active. nih.gov A study using liquid chromatography-mass spectrometry (LC-MS/MS) quantified the levels of hexanoyl-CoA in different parts of the hemp plant.

| Tissue | Concentration (pmol g-1 fresh weight) |

|---|---|

| Female Flowers | 15.5 |

| Leaves | Lower amounts |

| Stems | Lower amounts |

| Roots | Lower amounts |

This distribution pattern of hexanoyl-CoA mirrors the accumulation of the final cannabinoid product, cannabidiolic acid (CBDA). nih.gov

Advanced Methodologies for Hexanoyl Coenzyme a Quantification and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoA species, offering high sensitivity and specificity. creative-proteomics.comnih.gov This platform enables the separation, detection, and quantification of various acyl-CoAs from intricate biological samples. creative-proteomics.com

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with MS/MS provides significant advantages for acyl-CoA analysis. UHPLC systems utilize columns with smaller particle sizes (sub-2 µm), leading to higher resolution, improved peak shapes, and faster analysis times compared to conventional HPLC. jasco-global.com For instance, a UHPLC-ESI-MS/MS method has been systematically developed to quantify acyl-CoAs ranging from C2 to C20. nih.govqub.ac.uk This approach, combining reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations, demonstrates high reliability and sensitivity for analyzing small amounts of tissues and cells. nih.govqub.ac.uk The use of ion-pairing chromatography with a UHPLC C18 column can overcome the poor chromatographic separation of CoA species by controlling the pH to minimize charge and suppress polarization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like acyl-CoAs. researchgate.net HILIC is particularly advantageous for separating short-chain acyl-CoAs. researchgate.net A recently developed method utilizes a zwitterionic HILIC column to analyze free CoA and a wide range of acyl-CoAs (from short to long-chain) in a single analytical run, simplifying the workflow and reducing analysis time. researchgate.netchromatographyonline.comchemrxiv.org This approach avoids the complexity of two-dimensional LC-MS methods or derivatization techniques. researchgate.net A comprehensive UHPLC-ESI-MS/MS method that serially incorporates both RP and HILIC separations allows for the automated and robust quantification of a broad spectrum of acyl-CoAs. nih.govqub.ac.uk

Tandem mass spectrometry (MS/MS) is instrumental in providing structural information and enhancing the selectivity of acyl-CoA analysis. creative-proteomics.com The technique of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive method for quantifying targeted molecules. wikipedia.org In SRM, a specific precursor ion of the analyte (e.g., hexanoyl CoA) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.orgnih.govnih.govresearchgate.net This process significantly reduces background noise and improves the limit of detection. nih.gov Researchers have developed LC-MS/MS methods using SRM to quantify a range of long-chain acyl-CoAs, demonstrating its utility for measuring low-level enrichments in isotopic tracer studies. nih.govnih.govresearchgate.net A novel MRM method has been developed to quantitatively scan for acyl-CoAs in different tissues by leveraging their characteristic fragmentation patterns. nih.gov

Table 1: Selected Reaction Monitoring (SRM) Transitions for Acyl-CoA Species

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Acetyl-CoA | 810.1 | 303.1 |

| Propionyl-CoA | 824.1 | 317.1 |

| Butyryl-CoA | 838.2 | 331.1 |

| Hexanoyl-CoA | 866.2 | 359.1 |

| Octanoyl-CoA | 894.3 | 387.2 |

| Palmitoyl-CoA | 1006.5 | 500.3 |

This table is representative and specific ion transitions may vary based on the instrument and experimental conditions.

A significant advancement in the field is the development of methods for the comprehensive and quantitative profiling of a wide range of acyl-CoA species in a single analysis. bioengineer.org These "pan-chain" acyl-CoA profiling methods utilize advanced mass spectrometry to quantify the full spectrum of acyl-CoAs, from short-chain species like acetyl-CoA to very long-chain species. bioengineer.org One such method combines reversed-phase chromatography with a high-resolution Orbitrap mass spectrometer for label-free quantitation. nih.gov This allows for the investigation of widespread changes in acyl-CoA profiles in response to different biological stimuli, such as dietary changes. nih.gov The ability to simultaneously measure a broad range of acyl-CoAs, including hexanoyl CoA, provides a more complete picture of cellular metabolism. creative-proteomics.com

Table 2: Representative Quantitative Acyl-CoA Profiling Data in Mouse Liver

| Acyl-CoA Species | Concentration (pmol/mg tissue) |

|---|---|

| Acetyl-CoA | 65.2 ± 8.1 |

| Malonyl-CoA | 2.8 ± 0.5 |

| Hexanoyl-CoA | 1.5 ± 0.3 |

| Octanoyl-CoA | 1.1 ± 0.2 |

| Palmitoyl-CoA | 12.3 ± 2.5 |

| Oleoyl-CoA | 9.7 ± 1.9 |

Data is hypothetical and for illustrative purposes only. Actual values will vary depending on the biological sample and experimental conditions.

High-Performance Liquid Chromatography (HPLC) with Detection Methods

While LC-MS/MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) with other detectors remains a viable and often more accessible method for the analysis of certain acyl-CoAs. HPLC coupled with ultraviolet (UV) detection is a common approach. nih.govsemanticscholar.orgcornell.edu A simple and sensitive HPLC-UV method has been described for the simultaneous determination of CoA and acetyl-CoA in various biological samples. nih.govsemanticscholar.org This method offers a significant improvement in sensitivity over previous HPLC procedures. nih.gov HPLC can also be coupled with a refractive index detector for the analysis of fatty acids, which are the precursors to acyl-CoAs. jasco-global.com Although less sensitive and specific than MS detection, HPLC-UV provides a robust and cost-effective alternative for quantifying more abundant acyl-CoA species. mdpi.com

Strategies for Sample Preparation and Stability in Biological Matrices

The instability and low cellular abundance of acyl-CoAs, including hexanoyl CoA, necessitate careful sample preparation to ensure accurate quantification. bioengineer.org Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. nih.gov

A common and effective method for extracting acyl-CoAs from biological material involves the use of 5-sulfosalicylic acid (SSA) for deproteinization. nih.gov This method is advantageous as it does not require a subsequent solid-phase extraction (SPE) step to remove the deproteinizing agent, which can lead to the loss of more polar species. nih.gov Other extraction procedures have utilized halogenated acetic acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by SPE. nih.gov Methanol (B129727) has also been shown to be a suitable solvent for both cell lysis and acyl-CoA extraction. nih.gov

Regarding stability, studies have shown that acyl-CoA extracts are relatively stable when stored as a dry pellet at -80 °C. nih.gov When reconstituted, methanol has been found to provide the best stability for acyl-CoAs over time compared to aqueous solutions. nih.gov It is crucial to minimize sample handling time and maintain low temperatures throughout the extraction process to prevent degradation. The choice of sample preparation strategy can significantly impact the final analytical results, and therefore must be carefully optimized and validated for the specific biological matrix being studied. nih.govchromatographyonline.com

Addressing Hydrolysis Susceptibility

A primary challenge in the analysis of hexanoyl-CoA is its susceptibility to hydrolysis. The thioester bond is labile, particularly in aqueous solutions with alkaline or strongly acidic pH, which can lead to the cleavage of the hexanoyl group from the Coenzyme A moiety and result in inaccurate quantification.

To mitigate this, specific strategies are employed during sample preparation and analysis. Methodologies often utilize rapid quenching of metabolic activity, followed by extraction with organic solvents such as methanol. The use of methanol-based extraction is favored as it minimizes the presence of water, thereby reducing the rate of hydrolysis. Furthermore, the addition of acetonitrile to the extract before evaporation steps can aid in the azeotropic removal of water, further preserving the integrity of the hexanoyl-CoA molecule. Reconstitution of the dried sample is also typically performed in a solvent with low water content, such as methanol, to maintain stability until analysis.

Utilization of Internal Standards for Absolute Quantification

Absolute quantification of hexanoyl-CoA relies heavily on the use of appropriate internal standards to correct for sample loss during preparation and for variations in instrument response. The gold standard for quantitative mass spectrometry-based analysis is the use of stable isotope-labeled internal standards.

These standards, typically labeled with heavy isotopes such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by the mass spectrometer while co-eluting with the unlabeled endogenous hexanoyl-CoA. The use of uniformly ¹³C-labeled hexanoyl-CoA is ideal as it accounts for any degradation or loss of the analyte throughout the entire analytical procedure, from extraction to detection. isolife.nl

In instances where a specific isotopically labeled analog of hexanoyl-CoA is not available, other strategies are employed. Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are often used as internal standards because they are not typically found in significant amounts in most biological systems. researchgate.net These compounds have similar chemical properties and chromatographic behavior to medium-chain acyl-CoAs like hexanoyl-CoA, making them suitable surrogates for quantification.

| Internal Standard Type | Example(s) | Rationale for Use |

| Stable Isotope Labeled | [U-¹³C]-Hexanoyl-CoA | Identical chemical and physical properties to the analyte, co-elutes chromatographically, corrects for matrix effects and sample processing variations. |

| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0), Pentadecanoyl-CoA (C15:0) | Not naturally abundant in many biological systems, similar extraction and chromatographic behavior to medium-chain acyl-CoAs. |

| Branched-Chain Acyl-CoA | Isovaleryl-CoA (iC5) | Structurally distinct from straight-chain acyl-CoAs, allowing for clear separation and quantification. |

Structural Characterization Techniques for Enzyme-Hexanoyl Coenzyme A Complexes

Understanding the interaction of hexanoyl-CoA with enzymes at a molecular level is crucial for elucidating its role in metabolic pathways and for the design of specific inhibitors. X-ray crystallography has been a powerful tool in providing high-resolution three-dimensional structures of these complexes.

X-ray Crystallography of Key Metabolic Enzymes with Bound Hexanoyl Coenzyme A

X-ray crystallography has been successfully employed to determine the structures of several key metabolic enzymes in complex with hexanoyl-CoA. These studies provide a static yet detailed snapshot of the enzyme-substrate interactions.

One such example is the crystal structure of MccB, a component of the methylcrotonyl-CoA carboxylase, with bound hexanoyl-CoA. The structure revealed a hexameric assembly where the active site is located at the interface between two monomers. researchgate.net Another significant structure is the ternary complex of FabG4, a β-ketoacyl reductase from Mycobacterium tuberculosis, with NAD+ and hexanoyl-CoA. nih.govportlandpress.comportlandpress.com This structure was determined to a resolution of 2.5 Å and provided the first structural view of how a β-oxoacyl reductase interacts with a CoA-linked substrate mimic. portlandpress.com

| Enzyme | PDB ID | Resolution (Å) | Space Group | Key Structural Features |

| MccB | Not specified in search results | Not specified in search results | P2₁2₁2₁ | Hexameric structure with the active site at the dimer interface. |

| FabG4 (with NAD+ and Hexanoyl-CoA) | 3V1U | 2.5 | P3₂21 | Ternary complex showing the binding of both the cofactor and the hexanoyl-CoA substrate mimic. |

Elucidation of Substrate Binding Sites and Catalytic Mechanisms

The detailed atomic-level information from X-ray crystal structures allows for the precise mapping of substrate binding sites and provides insights into the catalytic mechanisms of enzymes that utilize hexanoyl-CoA.

In the structure of MccB with bound hexanoyl-CoA, the substrate is anchored in the active site through a series of specific interactions. These include polar contacts with the adenosine moiety of the CoA and a hydrophobic pocket that accommodates the aliphatic chain of the hexanoyl group. researchgate.net The thioester sulfur atom is also observed to form a hydrogen bond with the backbone N-H of a glycine (B1666218) residue. researchgate.net

The crystal structure of the FabG4-NAD+-hexanoyl-CoA complex has been instrumental in understanding the catalytic mechanism of this β-oxoacyl reductase. portlandpress.comportlandpress.com The structure reveals that two loops, loop I and loop II, play a critical role in interacting with the phosphopantetheine moiety of CoA, which helps to correctly position the covalently linked fatty acyl substrate within the active site for catalysis. nih.govportlandpress.com The binding of hexanoyl-CoA in FabG4 was shown to be significantly different from how other fatty acyl substrates bind to related enzymes like FabI. nih.gov The ternary complex provides a structural basis for the NADH-dependent reduction of the β-oxoacyl group, a key step in fatty acid synthesis. portlandpress.comportlandpress.com Furthermore, the structure highlighted the importance of specific arginine residues in substrate association and catalysis. nih.gov

Metabolic Engineering and Biotechnological Applications

Heterologous Biosynthesis of Hexanoyl-Coenzyme A in Microbial Hosts

The intrinsic levels of hexanoyl-CoA in common microbial chassis organisms like Escherichia coli and Saccharomyces cerevisiae are often insufficient for high-yield production of desired biochemicals. dtu.dkresearchgate.net Consequently, significant research has focused on engineering these microbes to heterologously produce and accumulate hexanoyl-CoA. Two primary strategies have been employed: the modification of the native fatty acid synthesis (FAS) pathway and the introduction of a heterologous reverse β-oxidation (rBOX) pathway. nih.gov

Escherichia coli is a versatile and widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov To enhance hexanoyl-CoA availability for the production of downstream products, researchers have successfully implemented a synthetic pathway that reverses the native β-oxidation cycle, which is typically used for fatty acid degradation. nih.govacs.org This engineered pathway effectively builds up the carbon chain from acetyl-CoA to produce hexanoyl-CoA.

Key engineering strategies in E. coli include:

Introduction of a Reverse β-Oxidation Pathway: By combining enzymes from various organisms, a functional pathway for hexanoyl-CoA generation from a single carbon source can be established. This involves expressing genes such as a β-ketothiolase (e.g., bktB from Cupriavidus necator) to condense two acetyl-CoA molecules. nih.govnih.gov

Expression of Downstream Pathway Enzymes: The successful production of olivetolic acid in E. coli demonstrated the functional expression of eukaryotic enzymes, olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), which utilize hexanoyl-CoA as a starter unit. nih.govacs.orgsjtu.edu.cn

Flux Rebalancing: Fine-tuning the expression of key enzymes at metabolic nodes is critical. For instance, modulating the expression of acetyl-CoA acetyltransferase (atoB) has been shown to rebalance (B12800153) the flux at the acetyl-CoA branch point, significantly improving the productivity of hexanoic acid, the direct precursor to hexanoyl-CoA. nih.govpostech.ac.kr

Through these integrated approaches, engineered E. coli strains have been developed that can efficiently channel carbon from central metabolism toward hexanoyl-CoA and its derivatives. acs.org

The yeast Saccharomyces cerevisiae is another favored host for producing valuable chemicals, particularly for complex pathways requiring eukaryotic protein folding. nih.gov However, like E. coli, S. cerevisiae does not naturally produce significant amounts of hexanoyl-CoA. dtu.dknih.gov To overcome this, two main biosynthetic routes have been engineered in yeast:

Mutant Fatty Acid Biosynthesis (FAB) Pathway: The native type I fatty acid synthase (FAS) complex in yeast is a large, multi-domain enzyme that synthesizes long-chain fatty acids. nih.gov By introducing specific mutations into the FAS complex, its product specificity can be altered to favor the release of shorter-chain fatty acids, such as hexanoic acid. researchgate.netnih.gov

Heterologous Reverse β-Oxidation (rBOX) Pathway: A multi-species derived rBOX pathway has been successfully implemented in S. cerevisiae. nih.govnih.gov This pathway was shown to be effective in producing hexanoyl-CoA, which was subsequently used for the de novo synthesis of olivetolic acid from glucose. researchgate.netnih.gov

Researchers have successfully combined both the FAB and rBOX pathways in a single yeast strain, achieving hexanoic acid titers of up to 120 mg/L. nih.gov Furthermore, the expression of an acyl-activating enzyme (AAE) or a hexanoyl-CoA synthetase is often required to efficiently convert the produced hexanoic acid into its active CoA form. dtu.dknih.gov For example, expressing the Cannabis sativa acyl-activating enzyme, CsAAE1, doubled the production of olivetolic acid in a strain fed with hexanoic acid. dtu.dk

| Host Organism | Engineered Pathway | Key Genes/Strategies | Resulting Product Titer | Reference |

| E. coli | Reverse β-Oxidation & OLA Synthesis | bktB, OLS, OAC, auxiliary enzymes | 80 mg/L Olivetolic Acid | nih.gov, acs.org |

| S. cerevisiae | Reverse β-Oxidation & OLA Synthesis | rBOX pathway, OLS, OAC | 1.6 mg/L Olivetolic Acid (de novo) | dtu.dk |

| S. cerevisiae | Hexanoic Acid Feed & OLA Synthesis | CsAAE1, OLS, OAC | 3.0 mg/L Olivetolic Acid | dtu.dk |

| S. cerevisiae | Combined FAB and rBOX pathways | Engineered FAS, rBOX pathway, faa2 knockout | 120 mg/L Hexanoic Acid | nih.gov |

| Yarrowia lipolytica | Hexanoic Acid Feed & OLA Synthesis | LvaE (acyl-CoA synthetase), ACC, PDH bypass | 9.18 mg/L Olivetolic Acid | nih.gov |

Enhancing Acetyl-CoA Supply: Acetyl-CoA is the fundamental two-carbon building block for both the rBOX and FAS pathways. nih.govoup.com Metabolic engineering strategies to increase the cytosolic pool of acetyl-CoA are critical. These include:

Overexpression of the Pyruvate (B1213749) Dehydrogenase (PDH) Bypass: In S. cerevisiae, strengthening the native PDH-bypass pathway enhances the conversion of pyruvate to cytosolic acetyl-CoA. oup.comillinois.edu

Introduction of Heterologous Pathways: Expressing an ATP-citrate lyase (ACL) provides an alternative route from citrate (B86180) to acetyl-CoA in the cytosol. royalsocietypublishing.org

Disruption of Competing Pathways: Deleting genes involved in byproduct formation, such as ethanol (B145695) and glycerol (B35011) production in yeast, can redirect carbon flux toward acetyl-CoA. illinois.eduroyalsocietypublishing.org

Optimizing Hexanoic Acid and its Conversion: When hexanoic acid is used as a precursor, either produced endogenously or supplied exogenously, its efficient conversion to hexanoyl-CoA is paramount.

Screening for Efficient Synthetases: Different acyl-CoA synthetases exhibit varying efficiencies in activating hexanoic acid. Screening enzymes from different organisms, such as Pseudomonas sp. LvaE, has been shown to improve the conversion to hexanoyl-CoA and subsequent olivetolic acid titers. nih.gov

Preventing Degradation: In S. cerevisiae, knocking out the FAA2 gene, which is involved in the degradation of medium-chain fatty acids, prevents the loss of produced hexanoic acid and stabilizes titers. nih.gov

Production of Value-Added Biochemicals

A robust supply of hexanoyl-CoA opens the door to the microbial production of a diverse range of high-value chemicals that are otherwise difficult to synthesize or isolate from natural sources.

One of the most significant applications of engineered hexanoyl-CoA biosynthesis is the production of cannabinoids. In the plant Cannabis sativa, the biosynthesis of all major cannabinoids begins with the formation of olivetolic acid (OA). nih.govmdpi.com This reaction, catalyzed by the enzymes olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. sjtu.edu.cnnih.gov

By introducing the OLS and OAC enzymes into microbial hosts engineered for hexanoyl-CoA production, researchers have successfully achieved de novo synthesis of OA. nih.govnih.gov Further engineering by introducing the subsequent pathway enzymes, such as a prenyltransferase (e.g., CsPT4) and specific cannabinoid synthases (e.g., THCAS, CBDAS), has enabled the complete biosynthesis of major cannabinoids like cannabigerolic acid (CBGA), Δ⁹-tetrahydrocannabinolic acid (THCA), and cannabidiolic acid (CBDA) in yeast. dtu.dkoup.com

| Host Organism | Final Product | Titer | Reference |

| E. coli | Olivetolic Acid | 80 mg/L | acs.org |

| S. cerevisiae | Olivetolic Acid | 15 mg/L | nih.gov |

| S. cerevisiae | Δ⁹-THCA | 8 mg/L | dtu.dk |

| Yarrowia lipolytica | Olivetolic Acid | 9.18 mg/L | nih.gov |

Fatty alcohols are valuable oleochemicals used in detergents, cosmetics, and as potential biofuels. frontiersin.orgnih.gov The biosynthesis of these compounds proceeds via the reduction of fatty acyl-CoAs. nih.gov Hexanoyl-CoA can serve as the substrate for this pathway to produce 1-hexanol (B41254), a medium-chain alcohol with applications as a solvent and biofuel candidate.

The conversion is typically achieved by introducing heterologous enzymes:

Fatty Acyl-CoA Reductases (FARs): A single, bifunctional FAR can catalyze the four-electron reduction of a fatty acyl-CoA directly to its corresponding alcohol. frontiersin.org

Two-Enzyme System: Alternatively, a pathway can be constructed using an acyl-CoA reductase that first produces a fatty aldehyde, which is then reduced to a fatty alcohol by an aldehyde reductase. nih.gov

While much of the research in this area has focused on longer-chain fatty alcohols (C12-C18) for diesel-like biofuels, the same enzymatic machinery can be applied to hexanoyl-CoA. researchgate.net By coupling an engineered hexanoyl-CoA production module with a suitable reductase, microbial platforms can be designed for the specific synthesis of 1-hexanol from renewable feedstocks.

Genetic Strategies for Modulating Hexanoyl Coenzyme A Flux

Hexanoyl Coenzyme A (hexanoyl-CoA) is a critical intermediate in the biosynthesis of a wide range of valuable chemicals, including medium-chain fatty acids, biofuels, and precursors to cannabinoids like olivetolic acid. nih.govnih.gov The intracellular concentration and flux of hexanoyl-CoA are tightly regulated, often limiting the productivity of engineered microbial systems. nih.gov Metabolic engineering provides a powerful toolkit to overcome these limitations by rationally modifying cellular pathways to enhance the supply of this key precursor. Genetic strategies are central to these efforts, focusing on the amplification of biosynthetic pathways, the silencing of competing metabolic routes, and the refinement of enzyme catalysts for superior performance.

Gene Overexpression and Pathway Reconstruction

A primary strategy to increase the metabolic flux towards hexanoyl-CoA involves the overexpression of key enzymes in its biosynthetic pathways. This approach aims to boost the catalytic capacity of rate-limiting steps, thereby pulling more carbon through the desired pathway. Additionally, pathway reconstruction, which involves introducing heterologous genes to create novel biosynthetic routes, has proven effective in establishing efficient hexanoyl-CoA production in host organisms that lack a native capacity.

Key targets for overexpression include enzymes that directly synthesize hexanoyl-CoA or its essential precursors, acetyl-CoA and malonyl-CoA. nih.govnih.gov For instance, in Saccharomyces cerevisiae, overexpressing the acetyl-CoA carboxylase gene (ACC1) has been shown to increase the production of 1-hexadecanol, a fatty alcohol derived from the fatty acid synthesis pathway, by 56%. illinois.edu Similarly, increasing the availability of acetyl-CoA, the fundamental building block, is a common strategy. This can be achieved by overexpressing enzymes in the pyruvate dehydrogenase (PDH) complex or by engineering synthetic bypasses to the native PDH pathway. nih.govnycu.edu.tw

In the context of producing cannabinoid precursors, the endogenous synthesis of hexanoyl-CoA in hosts like S. cerevisiae is often insufficient. nih.gov To address this, researchers have focused on overexpressing acyl-activating enzymes (AAEs) or acyl-CoA ligases that convert supplemented hexanoic acid into hexanoyl-CoA. researchgate.netresearchgate.net The AAE1 enzyme from Cannabis sativa is frequently used for this purpose due to its role in the natural cannabinoid biosynthesis pathway. researchgate.netnih.gov

Pathway reconstruction has enabled the de novo synthesis of hexanoyl-CoA from simple carbon sources like glucose. A prominent example is the implementation of a heterologous reverse β-oxidation (rBOX) pathway in S. cerevisiae. nih.govnih.gov This pathway, assembled from genes from various species, effectively reverses the fatty acid degradation process to build up carbon chains, leading to the formation of hexanoyl-CoA. In another example, an Escherichia coli strain was engineered to synthesize 1-hexanol by extending the CoA-dependent 1-butanol (B46404) synthesis pathway, where hexanoyl-CoA is a key intermediate. igert.org This was achieved by introducing genes such as β-ketothiolase (bktB), 3-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and trans-enoyl-CoA reductase (ter). igert.org

| Engineered Host | Strategy | Key Genes/Enzymes Overexpressed | Target Product | Reported Improvement | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Precursor Supply Enhancement | Acetyl-CoA Carboxylase (ACC1) | 1-Hexadecanol | 56% increase in titer | illinois.edu |

| Saccharomyces cerevisiae | Pathway Reconstruction & Optimization | Reverse β-oxidation (rBOX) pathway enzymes, Acyl-CoA Ligase (AAE1) | Olivetolic Acid | Achieved up to 15 mg/L from glucose | nih.gov |

| Escherichia coli | Pathway Extension | β-ketothiolase (BktB), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), Crotonase (Crt), Trans-enoyl-CoA reductase (Ter) | 1-Hexanol (via Hexanoyl-CoA) | Successful synthesis of 1-hexanol from glucose | igert.org |

| Yarrowia lipolytica | Precursor Conversion Optimization | Various Hexanoyl-CoA Synthetases | Olivetolic Acid | Significant titer improvement by selecting optimal synthetase | researchgate.net |

Gene Silencing and Transcriptional Repression (e.g., Antisense RNA Technology)

A major competing pathway is the native fatty acid biosynthesis (FAB) pathway, which consumes malonyl-CoA to produce long-chain fatty acids for cell membrane construction. nih.govnih.gov Malonyl-CoA is a direct precursor for some hexanoyl-CoA synthesis routes and is derived from the same acetyl-CoA pool. researchgate.net Therefore, fine-tuning the FAB pathway is crucial. Technologies like antisense RNA (asRNA) and CRISPR interference (CRISPRi) have been employed to repress the expression of key FAB genes. nih.govresearchgate.net

Antisense RNA technology involves introducing a short RNA molecule that is complementary to a target messenger RNA (mRNA). This binding event can lead to the degradation of the mRNA or block its translation into a protein, effectively silencing the gene. asm.org Studies have successfully used asRNA to target genes such as fabB and fabF (encoding β-ketoacyl-ACP synthases) in E. coli. nih.gov This downregulation of fatty acid synthesis was shown to improve the production of the flavonoid precursor (2S)-naringenin, which, like some hexanoyl-CoA products, depends on the malonyl-CoA supply. asm.org A key advantage of asRNA is that it allows for tunable repression; the level of gene silencing can be adjusted to balance the metabolic demands for growth and product formation. nih.govasm.org

Another critical target for downregulation is the degradation of the desired product or its intermediates. In S. cerevisiae engineered to produce hexanoic acid (a direct precursor to hexanoyl-CoA), the native β-oxidation pathway can degrade the product. nih.gov Knocking out the FAA2 gene, which encodes an acyl-CoA synthetase involved in activating medium-chain fatty acids for degradation, stabilized hexanoic acid titers and prevented its consumption by the cell. nih.gov

| Engineered Host | Technology | Target Gene(s) | Competing Pathway | Objective/Outcome | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Antisense RNA (asRNA) | fabB, fabF | Fatty Acid Biosynthesis | Increased malonyl-CoA availability for (2S)-naringenin; 431% titer improvement | nih.govasm.org |

| Escherichia coli | Antisense RNA (asRNA) | fabD | Fatty Acid Biosynthesis (Malonyl-CoA consumption) | Demonstrated effective repression of an essential gene to enrich cellular malonyl-CoA | psu.edu |

| Saccharomyces cerevisiae | Gene Knockout | FAA2 | Medium-Chain Fatty Acid Degradation (β-oxidation) | Prevented degradation of hexanoic acid, increasing stable titer from ~40 mg/L to ~56 mg/L | nih.gov |

| Escherichia coli | CRISPRi | gltA (Citrate Synthase) | TCA Cycle | Downregulation to increase the acetyl-CoA pool available for conversion to malonyl-CoA | researchgate.net |

Directed Evolution and Enzyme Engineering for Improved Specificity